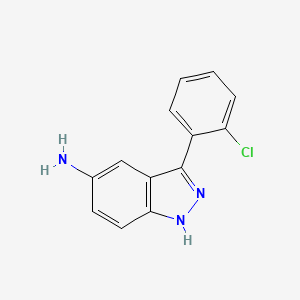

3-(2-chlorophenyl)-1H-indazol-5-amine

Description

Historical Context of Indazole Derivatives in Heterocyclic Chemistry

The development of indazole chemistry traces its origins to the pioneering work of Emil Fischer and Kuzel in 1883, who first discovered indazole through their systematic investigations of nitrogen-containing heterocyclic compounds. These early researchers, along with Fischer and Tafel, performed the foundational studies on indazole synthesis, establishing the fundamental understanding of this bicyclic heterocyclic system. The historical significance of indazole derivatives became apparent through their observation that 2-hydrazinocinammic acid readily lost acetic acid to form indazole, providing the first synthetic pathway to this important heterocyclic scaffold.

The systematic exploration of indazole chemistry continued through the work of researchers like Heusler, who obtained indazole through the reaction of toluol-diazo-toluide with acetic acid, though in slight yields. Emil Noelting further contributed to the field by investigating substituted indazole derivatives, expanding the synthetic repertoire and understanding of structure-reactivity relationships. These early investigations established indazole as a heterocyclic aromatic organic compound consisting of the fusion of benzene and pyrazole rings, creating a bicyclic structure with unique electronic properties.

The development of modern synthetic methodologies for indazole derivatives has evolved significantly from these early approaches. Contemporary research has established that indazoles exist in three tautomeric forms, with the 1H-indazole tautomer being the predominant and thermodynamically stable form. This understanding has been crucial for the rational design of indazole derivatives, including compounds like this compound, where the substitution pattern is carefully chosen to optimize specific molecular properties.

The historical progression of indazole chemistry has been marked by the recognition that indazole derivatives display a broad variety of biological activities, making them valuable scaffolds in pharmaceutical research. Natural occurrence of indazoles remains limited, with alkaloids such as nigellicine, nigeglanine, and nigellidine representing rare examples found in Nigella plants. This scarcity in nature has driven synthetic efforts to develop efficient methodologies for accessing diverse indazole derivatives.

Table 1: Historical Milestones in Indazole Chemistry

| Year | Researcher(s) | Contribution | Significance |

|---|---|---|---|

| 1883 | Fischer and Kuzel | Discovery of indazole | First identification of the indazole structure |

| 1883 | Fischer and Tafel | Early synthesis studies | Established fundamental synthetic approaches |

| Early 1900s | Heusler | Diazo-coupling methodology | Expanded synthetic accessibility |

| Early 1900s | Noelting | Substituted indazole investigation | Structure-activity relationship foundations |

Significance of Halogen-Substituted Arylindazoles in Medicinal Chemistry

The incorporation of halogen substituents into indazole frameworks, as exemplified by this compound, represents a strategic approach in medicinal chemistry for enhancing molecular recognition and biological activity. Halogen bonding has emerged as a crucial non-covalent interaction that can significantly influence drug-target interactions, with chlorine, bromine, and iodine atoms capable of forming directional interactions with electron-rich sites in biological systems.

The significance of halogen substitution in indazole derivatives becomes apparent when examining structure-activity relationships in various therapeutic contexts. Research has demonstrated that halogen-substituted indazoles can achieve substantial improvements in binding affinity, with studies showing that the introduction of halogen bonds can yield affinity increases of up to two orders of magnitude when targeting backbone carbonyl oxygen atoms in proteins. The specific positioning of the chlorine atom in the 2-position of the phenyl ring in this compound creates optimal geometry for potential halogen bonding interactions.

The medicinal chemistry significance of halogen-substituted arylindazoles extends beyond simple affinity enhancement. The strategic placement of halogen atoms can modulate selectivity profiles, as demonstrated in various kinase inhibitor studies where halogen substitution patterns determine specificity for different enzyme subtypes. The chlorophenyl substituent in this compound provides a chemical handle for such selectivity modulation while maintaining the core pharmacophoric elements of the indazole scaffold.

Contemporary research has established that indazole derivatives with halogen substitution patterns can serve as effective inhibitors across multiple therapeutic targets. Studies have shown that indazole-based compounds exhibit potent activity against various cancer cell lines, with compounds containing chlorinated aromatic substituents demonstrating promising antiproliferative effects. The specific structural features of this compound, combining the amino functionality at position 5 with the chlorophenyl substituent at position 3, position it within this pharmacologically active chemical space.

Table 2: Molecular Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C13H10ClN3 | Computational analysis |

| Molecular Weight | 243.69 g/mol | PubChem calculation |

| IUPAC Name | This compound | Lexichem TK nomenclature |

| CAS Registry Number | 1175822-65-7 | Chemical Abstracts Service |

| InChI Key | YRIWMBMLGAPBFZ-UHFFFAOYSA-N | InChI algorithm |

| SMILES | C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)Cl | OEChem computational |

The development of halogen-substituted indazoles has been facilitated by advances in synthetic methodology, particularly through palladium-catalyzed cross-coupling reactions and oxidative cyclization procedures. These synthetic advances have enabled the systematic exploration of structure-activity relationships, leading to the identification of optimal substitution patterns for specific therapeutic applications. The synthesis of this compound can be achieved through established methodologies involving Suzuki coupling reactions with appropriately substituted boronic acid derivatives.

Research into halogen-substituted indazoles has revealed their potential across diverse therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The versatility of the indazole scaffold, enhanced by strategic halogen substitution, has led to the development of several FDA-approved drugs including Axitinib, Entrectinib, and Niraparib, demonstrating the clinical relevance of this chemical class. The structural similarity of this compound to these clinically successful compounds underscores its potential value in drug discovery efforts.

Properties

IUPAC Name |

3-(2-chlorophenyl)-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-11-4-2-1-3-9(11)13-10-7-8(15)5-6-12(10)16-17-13/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIWMBMLGAPBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653484 | |

| Record name | 3-(2-Chlorophenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175822-65-7 | |

| Record name | 3-(2-Chlorophenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(2-chlorophenyl)-1H-indazol-5-amine typically involves:

- Formation of the indazole core or its derivatives.

- Introduction of the 2-chlorophenyl substituent at the 3-position of the indazole.

- Amination at the 5-position of the indazole ring.

Several methodologies reported in the literature provide routes to related indazole amines, including copper-catalyzed N-arylation, reduction of nitro-indazole intermediates, and hydrazine-based cyclizations.

Synthesis via Copper-Catalyzed N-Arylation of Indazole Amines

A highly effective method for preparing 5-amino-substituted indazoles involves copper-catalyzed cross-coupling of amino-indazole derivatives with arylboronic acids. This method allows regioselective arylation at the amino group on the indazole ring under mild conditions without the need for ligands or bases.

-

- Copper(II) acetate monohydrate (Cu(OAc)2·H2O) as catalyst (optimal at 20 mol%).

- Solvent: Dichloromethane (DCM) preferred.

- Room temperature, 24 hours.

- No additional base or ligand required.

-

- 5-Aminoindazole derivatives reacted with 2-chlorophenyl boronic acid to yield this compound analogs.

-

- Stoichiometric Cu(OAc)2 gave moderate yields (~65-70%).

- Catalytic amounts (20 mol%) improved yields to ~80%.

- Other copper sources and solvents were less effective.

-

- The copper catalyst facilitates the formation of a copper-amino intermediate, which undergoes transmetallation with the arylboronic acid, followed by reductive elimination to yield the N-arylated product.

| Entry | Copper Source | Catalyst Loading | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cu(OAc)2 | 1.0 equiv | DCM | 65 | Stoichiometric catalyst |

| 2 | Cu(OAc)2 + Base | 1.0 equiv | DCM | 55-63 | No significant improvement |

| 3 | CuCl | 1.0 equiv | DCM | Lower | Less effective |

| 4 | Cu(OAc)2·H2O | 20 mol% | DCM | 80 | Optimal catalytic conditions |

| 5 | Cu(OAc)2·H2O | 10 mol% | DCM | Lower | Insufficient catalyst loading |

| 6 | Cu(OAc)2·H2O | 20 mol% | MeOH | Lower | Solvent effect significant |

Table adapted from detailed catalytic screening studies on indazole N-arylation.

Synthesis via Reduction of Nitro-Indazole Intermediates

Another preparation route involves the synthesis of nitro-substituted indazole derivatives, followed by reduction to the corresponding amine:

- Step 1: Formation of 5-nitro-1H-indazole intermediate.

- Step 2: Generation of sodium salt of nitro-indazole in dry DMF at 0 °C using sodium hydride.

- Step 3: Reaction with 2-chloro-5-methoxybenzene-1-sulfonyl chloride to yield sulfonylated indazole.

- Step 4: Reduction of the nitro group to amine using zinc and ammonium chloride in ethanol/water mixture at room temperature, yielding the 5-amino-indazole derivative.

This method is efficient and yields the amine derivative in good yields, suitable for further functionalization or direct use.

Hydrazine-Mediated Cyclization Approaches

Hydrazine hydrate has been employed to cyclize 1,3-dicarbonyl compounds into indazole derivatives:

- Cyclohexanone derivatives with 1,3-dicarbonyl moiety react with hydrazine hydrate under reflux in methanol.

- This leads to formation of tetrahydro-indazole derivatives.

- The method provides a route to substituted indazoles with amino groups, which can be further functionalized.

While this method is more general for indazole synthesis, it is adaptable for preparing 5-amino substituted indazoles by suitable choice of starting materials.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Copper-Catalyzed N-Arylation | Cu(OAc)2·H2O (20 mol%), DCM, room temp | Mild, ligand/base free, regioselective | Requires arylboronic acid | ~80 |

| Nitro-Indazole Reduction | NaH/DMF, sulfonyl chloride, Zn/NH4Cl, EtOH/H2O | Good yields, straightforward reduction | Multi-step, sulfonyl intermediate | Good |

| Hydrazine Cyclization | Hydrazine hydrate, methanol, reflux | Efficient cyclization to indazole core | Requires specific diketone precursors | Moderate to good |

Research Findings and Notes

- The copper-catalyzed N-arylation method is highly favored due to operational simplicity and good yields without the need for expensive palladium catalysts or ligands.

- Solvent choice critically affects the yield; DCM is superior to protic or polar aprotic solvents like MeOH or MeCN.

- Catalytic loading of copper acetate monohydrate at 20 mol% balances efficiency and cost.

- Reduction of nitro intermediates is a reliable route to amines but involves additional synthetic steps.

- Hydrazine-mediated cyclization is versatile for indazole core construction but requires careful precursor design.

- No significant improvements were observed under oxygen atmosphere or with additional bases in the copper-catalyzed reactions.

- These methods have been validated by spectral data including NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-1H-indazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

3-(2-Chlorophenyl)-1H-indazol-5-amine has shown promise in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents for various diseases.

Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-(2-Chlorophenyl)-1H-indazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Electronic Effects

- Chlorine vs. Fluorine : The 2-chlorophenyl group provides moderate electron-withdrawing effects, enhancing resonance stabilization of the indazole core. In contrast, the 2-fluorophenyl analog ( ) exhibits stronger electronegativity, which may alter hydrogen-bonding interactions in biological systems.

- Trifluoromethyl Group : The CF3 substituent ( ) introduces strong electron-withdrawing and hydrophobic effects, increasing logP by ~1.5 units compared to the chloro analog.

Steric and Solubility Considerations

- The pyridin-4-yl derivative ( ) demonstrates improved aqueous solubility due to its dihydrochloride salt form, making it advantageous for in vitro assays.

Biological Activity

3-(2-Chlorophenyl)-1H-indazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this indazole derivative, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an indazole core, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that it can promote programmed cell death in cancer cells by modulating pathways such as the Bcl-2 family and p53 signaling .

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby preventing further proliferation of cancer cells .

Biological Activity Against Cancer Cell Lines

Research has demonstrated the efficacy of this compound against various human cancer cell lines. Below is a summary of findings from recent studies:

Case Studies

- Antitumor Activity : A study evaluated the antitumor activity of various indazole derivatives, including this compound. The results indicated significant inhibition against K562 cells with an IC50 value suggesting strong potential as an anticancer agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound affects apoptosis pathways, particularly through the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased sensitivity in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the indazole core and substituents significantly influence the biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against certain cancer types by improving binding affinity to target proteins involved in cell survival and proliferation .

Q & A

Q. What are the common synthetic routes for 3-(2-chlorophenyl)-1H-indazol-5-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted anilines with nitrile precursors or iodine-catalyzed three-component reactions (e.g., aromatic aldehydes, tetrahydropyran-4-one, and 1H-indazol-5-amine derivatives) . Key intermediates are characterized via:

- Nuclear Magnetic Resonance (NMR): To confirm regiochemistry and substituent positions (e.g., distinguishing between NH and aromatic protons) .

- Mass Spectrometry (MS): For molecular weight validation and fragmentation pattern analysis .

- Thin-Layer Chromatography (TLC): To monitor reaction progress and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assigns proton environments (e.g., NH2 groups at δ 4.5–5.5 ppm) and aromatic carbons .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-Cl stretches at 750–550 cm⁻¹) .

- High-Resolution MS (HRMS): Confirms exact mass and isotopic patterns, critical for distinguishing halogenated analogs .

Q. What preliminary biological activities are reported for indazole derivatives like this compound?

Methodological Answer: Indazole derivatives often exhibit:

- Anticancer Activity: Via kinase inhibition (e.g., targeting Aurora kinases) .

- Antimicrobial Effects: Through disruption of bacterial cell wall synthesis .

Initial screening involves in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalyst Screening: Iodine catalyzes three-component reactions under mild conditions (20–50°C) with yields >80% .

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining regioselectivity .

Q. How do substituent variations on the phenyl ring affect biological activity and pharmacokinetics?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance metabolic stability but may reduce solubility. For example, 2-chloro substitution improves target binding affinity compared to methoxy analogs .

- Structure-Activity Relationship (SAR) Studies: Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with NH2 groups) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves: Clarify whether discrepancies arise from concentration-dependent effects .

- Target Selectivity Profiling: Use kinase inhibitor panels to rule off-target effects .

- Metabolite Analysis: LC-MS/MS identifies active metabolites that may contribute to observed activities .

Q. What computational methods assist in predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics Simulations: Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .

- Quantum Mechanical Calculations: Predict electron distribution in the indazole core to optimize electrophilic/nucleophilic sites .

- ADMET Prediction: Tools like SwissADME estimate bioavailability and blood-brain barrier permeability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and stability?

Methodological Answer:

- pH-Dependent Studies: Solubility often increases in acidic buffers (pH 1–3) due to NH2 protonation .

- Forced Degradation Studies: Expose the compound to heat/light and analyze degradation products via HPLC-UV to identify instability triggers .

Q. Why do some studies report high cytotoxicity while others show low activity?

Methodological Answer:

- Cell Line Variability: Test multiple cell lines (e.g., HeLa vs. HEK293) to assess tissue-specific effects .

- Apoptosis vs. Necrosis: Use flow cytometry (Annexin V/PI staining) to differentiate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.